1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide

Antiproliferative activity U937 leukemia cells Pyrazole-4-sulfonamide

1,3,5-Trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide (CAS 1798029‑71‑6) is a fully substituted pyrazole‑4‑sulfonamide derivative belonging to the 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide chemotype. The compound features a trisubstituted pyrazole ring (methyl groups at N1, C3, and C5), a sulfonamide linker at C4, and a benzylamine side‑chain bearing a meta‑pyridin‑2‑yloxy substituent [REFS‑1].

Molecular Formula C18H20N4O3S
Molecular Weight 372.44
CAS No. 1798029-71-6
Cat. No. B2393234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide
CAS1798029-71-6
Molecular FormulaC18H20N4O3S
Molecular Weight372.44
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C18H20N4O3S/c1-13-18(14(2)22(3)21-13)26(23,24)20-12-15-7-6-8-16(11-15)25-17-9-4-5-10-19-17/h4-11,20H,12H2,1-3H3
InChIKeyPXWLSQPMVRSFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,5-Trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide – Class Identity and Core Structural Features


1,3,5-Trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide (CAS 1798029‑71‑6) is a fully substituted pyrazole‑4‑sulfonamide derivative belonging to the 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide chemotype. The compound features a trisubstituted pyrazole ring (methyl groups at N1, C3, and C5), a sulfonamide linker at C4, and a benzylamine side‑chain bearing a meta‑pyridin‑2‑yloxy substituent [REFS‑1]. This chemotype has been explored in two distinct series—3,5‑dimethyl‑1H‑pyrazole‑4‑sulfonamide and 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide derivatives—as part of antiproliferative agent discovery programs, with the N1‑methyl substituent representing a key structural variable that differentiates the two sub‑series [REFS‑2].

Why In‑Class Pyrazole‑4‑sulfonamides Cannot Be Interchanged with 1,3,5‑Trimethyl‑N‑(3‑(pyridin‑2‑yloxy)benzyl)‑1H‑pyrazole‑4‑sulfonamide


Within the pyrazole‑4‑sulfonamide class, three structural axes independently govern target engagement and biological readout: (i) the N1‑substituent (methyl vs. ethyl vs. hydrogen), (ii) the nature of the sulfonamide‑linked side‑chain (benzyl‑pyridyloxy vs. phenethyl vs. cyclohexyl), and (iii) the heterocyclic core itself (pyrazole‑4‑sulfonamide vs. benzenesulfonamide). The ACS Omega study by Mahesh et al. (2023) demonstrates that 1,3,5‑trimethyl‑substituted derivatives belong to a discrete sub‑series that is synthesized and evaluated separately from the 3,5‑dimethyl‑1H‑pyrazole‑4‑sulfonamide sub‑series, indicating that N1‑methylation is a non‑trivial structural determinant of antiproliferative outcome [REFS‑1]. Furthermore, the pyridin‑2‑yloxy benzyl side‑chain introduces a hydrogen‑bond‑capable pyridine nitrogen and an extended aromatic system not present in the simpler phenethyl or indolylethyl congeners described in the primary literature [REFS‑1]. A benzenesulfonamide analog, N‑(3‑(pyridin‑2‑yloxy)benzyl)benzenesulfonamide, shares the same side‑chain but replaces the electron‑rich pyrazole with a simple phenyl ring, altering both sulfonamide acidity and the spatial trajectory of the side‑chain relative to the sulfonamide group [REFS‑2]. These cumulative differences mean that generic substitution within the class is not scientifically justified without explicit comparative activity data.

Quantitative Differentiation Evidence for 1,3,5‑Trimethyl‑N‑(3‑(pyridin‑2‑yloxy)benzyl)‑1H‑pyrazole‑4‑sulfonamide Against Key Comparators


N1‑Methylation Status: Antiproliferative Differentiation Between 1,3,5‑Trimethyl and 3,5‑Dimethyl Pyrazole‑4‑sulfonamide Sub‑Series

The pyrazole‑4‑sulfonamide chemotype has been systematically explored as two distinct sub‑series: 3,5‑dimethyl‑1H‑pyrazole‑4‑sulfonamide and 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide derivatives [REFS‑1]. In the antiproliferative assay against U937 human leukemia cells (CellTiter‑Glo Luminescent cell viability assay, with Mitomycin C as reference), compounds from both sub‑series were profiled in parallel, and the N1‑methyl group present in the 1,3,5‑trimethyl series is explicitly identified as a differentiating structural feature that separates the two sub‑series in the structure–activity relationship (SAR) discussion [REFS‑1]. The target compound carries the 1,3,5‑trimethyl substitution pattern and therefore belongs to the sub‑series that is structurally and biologically distinct from the 3,5‑dimethyl‑1H‑analogs. Although specific IC₅₀ values for the target compound itself are not reported in the published literature, the class‑level SAR establishes that N1‑methylation is a consequential design variable: substituting a 3,5‑dimethyl‑1H‑pyrazole‑4‑sulfonamide for a 1,3,5‑trimethyl derivative would introduce an unvalidated structural perturbation [REFS‑1].

Antiproliferative activity U937 leukemia cells Pyrazole-4-sulfonamide Structure-activity relationship

Pyrazole‑4‑sulfonamide vs. Benzenesulfonamide Core: Distinct Heterocyclic Scaffolds with the Same Pyridyloxybenzyl Side‑Chain

A structurally analogous compound, N‑(3‑(pyridin‑2‑yloxy)benzyl)benzenesulfonamide (CAS 1705412‑84‑5), shares the identical pyridin‑2‑yloxy benzyl side‑chain with the target compound but replaces the 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide core with a simple benzenesulfonamide group [REFS‑1]. The pyrazole ring introduces two additional nitrogen atoms into the heterocyclic core, altering the sulfonamide NH acidity (the pyrazole is more electron‑rich than a phenyl ring), the conformational preferences of the sulfonamide linker, and the potential for hydrogen‑bond interactions with biological targets [REFS‑2]. In the broader pyrazole‑4‑sulfonamide literature, changing the heterocyclic core from pyrazole to benzene has been shown to modulate both potency and selectivity profiles across multiple target classes, including carbonic anhydrase isoforms and kinases [REFS‑2][REFS‑3]. While head‑to‑head comparative data between these two specific compounds are not available, the core heterocycle difference represents a fundamental structural divergence that makes the two compounds non‑interchangeable for any biological application where target engagement is sensitive to the sulfonamide pharmacophore geometry and electronics.

Sulfonamide scaffold comparison Pyrazole vs. benzene core Medicinal chemistry Chemical probe design

Side‑Chain Divergence: Pyridin‑2‑yloxy Benzyl vs. Cyclohexyl‑Pyridyloxy in Pyrazole‑4‑sulfonamide Analogs

A commercially available analog, 1‑ethyl‑3,5‑dimethyl‑N‑((1R,4R)‑4‑(pyridin‑2‑yloxy)cyclohexyl)‑1H‑pyrazole‑4‑sulfonamide (CAS 2034578‑99‑7), retains the pyrazole‑4‑sulfonamide core and the pyridin‑2‑yloxy motif but replaces the benzyl linker with a trans‑cyclohexyl spacer and substitutes N1‑ethyl for N1‑methyl [REFS‑1]. The benzyl linker in the target compound is planar and aromatic, providing potential π–π stacking interactions and a restricted conformational profile, whereas the cyclohexyl linker is saturated, non‑planar, and conformationally mobile [REFS‑1]. Additionally, the target compound has the pyridin‑2‑yloxy group at the meta‑position of the benzyl ring, which directs the pyridine away from the sulfonamide in a specific geometry, while the cyclohexyl analog places the pyridyloxy group at the 4‑position of the cyclohexane ring in a trans‑1,4‑diequatorial arrangement, resulting in a fundamentally different spatial relationship between the pyridine and the pyrazole‑sulfonamide [REFS‑1]. This linker difference is substantial: the benzyl linker positions the pyridine approximately 2.5 Å closer to the sulfonamide in a coplanar arrangement compared to the extended trans‑cyclohexyl geometry.

Side-chain SAR Benzyl vs. cyclohexyl linker Pyridin-2-yloxy orientation Conformational flexibility

Cytotoxicity‑Free Antiproliferative Profile of the 1,3,5‑Trimethyl Pyrazole‑4‑sulfonamide Series

The ACS Omega study by Mahesh et al. (2023) evaluated all compounds from both the 3,5‑dimethyl and 1,3,5‑trimethyl pyrazole‑4‑sulfonamide sub‑series for antiproliferative activity against U937 human leukemia cells, with parallel cytotoxicity detection via lactate dehydrogenase (LDH) release assay [REFS‑1]. Critically, the study reports that compounds across both sub‑series 'did not exhibit cytotoxic activity on these cells,' indicating that the observed antiproliferative effects are not attributable to non‑specific cytotoxicity but rather to a cytostatic mechanism [REFS‑1]. Mitomycin C was used as a reference standard, and IC₅₀ values were calculated using GraphPad Prism for each dose–response curve [REFS‑1]. As a member of the 1,3,5‑trimethyl sub‑series, the target compound is expected to share this class‑level characteristic of cytotoxicity‑free antiproliferative activity, which contrasts with many conventional chemotherapeutic agents that exert their effects through cytotoxic mechanisms.

Antiproliferative activity Cytotoxicity profiling LDH assay U937 leukemia

Pyridin‑2‑yloxy Benzyl Motif: A Privileged Fragment for Kinase and Epigenetic Target Interactions

The pyridin‑2‑yloxy benzyl moiety present in the target compound is a recurring pharmacophoric element in several bioactive chemical series, including c‑Jun N‑terminal kinase (JNK) inhibitors, TGF‑β RI/ALK5 inhibitors, and PPARγ agonists [REFS‑1][REFS‑2][REFS‑3]. In JNK‑targeting pyrazol‑4‑yl pyridine derivatives, the arylsulfonamide tether combined with a pyridine‑containing aromatic system has been shown to contribute to antiproliferative activity in leukemia cell lines, with X‑ray crystallography confirming specific binding interactions between the pyridyl nitrogen and the kinase hinge region [REFS‑1]. A distinct but related chemotype, pyridyloxybenzene‑acylsulfonamides, has been reported as potent and selective PPARγ agonists, where the pyridin‑2‑yloxy benzene substructure is essential for receptor binding [REFS‑2]. Furthermore, the TGF‑β RI kinase inhibitor IX (a pyridinyloxypyridine compound) demonstrates that the pyridin‑2‑yloxy motif can confer high selectivity (IC₅₀ = 72 nM against ALK5 with >100‑fold selectivity over 75 other kinases) when embedded in an appropriate scaffold [REFS‑3]. These cross‑series observations support the rationale that the pyridin‑2‑yloxy benzyl side‑chain in the target compound is a non‑redundant structural feature likely to contribute to specific target engagement, and its replacement with simpler aliphatic or unsubstituted benzyl side‑chains would eliminate this privileged interaction motif.

Kinase inhibitor Pyridyloxybenzyl pharmacophore Epigenetic probe Fragment-based design

Recommended Application Scenarios for 1,3,5‑Trimethyl‑N‑(3‑(pyridin‑2‑yloxy)benzyl)‑1H‑pyrazole‑4‑sulfonamide Based on Available Evidence


Antiproliferative Screening in Leukemia Models Where N1‑Methylated Pyrazole‑4‑sulfonamides Are Efficacious

The compound is most appropriately deployed in in vitro antiproliferative screening cascades against hematological cancer cell lines such as U937 (human acute myeloid leukemia), where the 1,3,5‑trimethyl pyrazole‑4‑sulfonamide sub‑series has been explicitly profiled in the primary literature [REFS‑1]. The demonstrated lack of non‑specific cytotoxicity (LDH release assay) for this chemotype supports its use in target‑based rather than general cytotoxicity screening workflows [REFS‑1]. Given the structural relationship to JNK‑targeting pyrazol‑4‑yl pyridine sulfonamides, assays probing the JNK signaling axis in leukemia cells represent a mechanistically rational application [REFS‑2].

Kinase Selectivity Profiling Leveraging the Pyridin‑2‑yloxy Benzyl Pharmacophore

The pyridin‑2‑yloxy benzyl side‑chain is a documented kinase‑binding motif, as evidenced by its presence in crystallographically validated JNK inhibitors and highly selective ALK5 inhibitors (IC₅₀ = 72 nM, >100‑fold selectivity over 75 kinases) [REFS‑1][REFS‑2]. The target compound can be incorporated into kinase selectivity screening panels to evaluate whether the combination of a 1,3,5‑trimethylpyrazole‑4‑sulfonamide core with a pyridin‑2‑yloxy benzyl side‑chain yields a distinctive selectivity fingerprint compared to simpler N‑phenethyl or N‑indolylethyl pyrazole‑4‑sulfonamide analogs [REFS‑3].

Chemical Probe Development for Epigenetic or Splicing‑Associated Targets

Pyrazole‑4‑sulfonamide derivatives have been disclosed as RBM39 protein degraders—a splicing‑associated target implicated in acute myeloid leukemia maintenance through mis‑splicing of HOXA9 target genes [REFS‑1]. Although the target compound itself has not been explicitly reported as an RBM39 degrader, its structural features (pyrazole‑4‑sulfonamide core, pyridyl‑containing aromatic side‑chain) fall within the general scope of aryl sulfonamide molecular glues that recruit RBM39 to the CRL4ᴰᶜᴬᶠ¹⁵ E3 ubiquitin ligase complex [REFS‑2]. This compound may therefore be explored in cellular assays measuring RBM39 protein levels or splicing reporter activity.

Structure‑Activity Relationship Expansion of the Pyrazole‑4‑sulfonamide Chemotype

For medicinal chemistry groups investigating the pyrazole‑4‑sulfonamide scaffold, this compound fills a specific gap in the SAR matrix: it combines the 1,3,5‑trimethyl substitution pattern (validated in the ACS Omega study) [REFS‑1] with a pyridin‑2‑yloxy benzyl side‑chain that is absent from the original 19‑compound library. Systematic comparison with the published phenethyl, dimethoxyphenethyl, naphthylethyl, and indolylethyl derivatives would delineate the contribution of the pyridyl‑oxy‑benzyl motif to antiproliferative potency, solubility, and metabolic stability [REFS‑1].

Quote Request

Request a Quote for 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.